molecular formula C16H17N3O3S B2796700 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 958843-10-2

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No. B2796700
M. Wt: 331.39
InChI Key: LHIAGXGPTNZUKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, which may include cyclization, functional group transformations, and purification. One relevant paper provides a synthetic scheme (Scheme 1) for a related compound, which could serve as a starting point for understanding the synthesis of our target molecule.

Scientific Research Applications

Structural and Chemical Properties

Research involving similar compounds to N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide has focused on their structural and chemical properties. For instance, Quiroga et al. (1999) studied 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, revealing their preferred tautomeric structures in solution and crystal structures, which aids in understanding the chemical behavior of such compounds (Quiroga et al., 1999). Similarly, Hassan et al. (2014) synthesized and characterized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the importance of structural analysis in the development of novel compounds (Hassan et al., 2014).

Crystallography and Molecular Interactions

The crystallographic studies of similar molecules offer insights into their molecular interactions, which is vital for understanding their potential applications. Kumara et al. (2018) focused on the crystal structure and Hirshfeld surface analysis of a novel pyrazole derivative, providing valuable information on the compound's stability and molecular interactions (Kumara et al., 2018).

Biological Activity

Several studies have explored the biological activity of compounds structurally related to N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide. For example, Patel et al. (2013) synthesized Pyrazolines Based Thiazolidin-4-one Derivatives and evaluated their antimicrobial activity, demonstrating the potential of such compounds in biomedical applications (Patel et al., 2013).

Future Directions

Research on this compound should continue to explore its biological activity, potential therapeutic applications, and optimization of synthesis routes. Collaborations across disciplines can enhance our understanding and guide future investigations .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-22-12-6-4-11(5-7-12)19-15(17-16(20)10-2-3-10)13-8-23(21)9-14(13)18-19/h4-7,10H,2-3,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIAGXGPTNZUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

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